
TASP0390325
Descripción general
Descripción
TASP 0390325 es un antagonista potente y selectivo del receptor 1B de la vasopresina (receptor V1B). Es conocido por su alta afinidad y biodisponibilidad oral. El compuesto ha mostrado actividades antidepresivas y ansiolíticas significativas en varios estudios . El nombre químico de TASP 0390325 es 2-(3-Cloro-4-fluorofenil)-N-(1-metiletil)-6-[3-(4-morfolinil)propoxi]-4-oxo-pirido[2,3-d]pirimidina-3(4H)-acetamida clorhidrato .
Aplicaciones Científicas De Investigación
Pharmacological Profile
Mechanism of Action
TASP0390325 operates by antagonizing the vasopressin V1B receptor, a target implicated in stress response and mood regulation. Its ability to inhibit the receptor has been linked to reductions in plasma adrenocorticotropic hormone (ACTH) levels, suggesting a role in modulating the hypothalamic-pituitary-adrenal (HPA) axis activity .
In Vitro and In Vivo Studies
- Binding Affinity : this compound has demonstrated high affinity for V1B receptors with an IC50 value of approximately 2.16 nM in autoradiographic studies using monkey pituitary slices .
- Antidepressant Effects : In animal models, oral administration of this compound has shown significant antidepressant effects. For example, it effectively reduced immobility in forced swimming tests and improved behaviors in olfactory bulbectomy models, indicating its potential as a therapeutic agent for depression .
- Anxiolytic Properties : The compound also exhibits anxiolytic effects across several anxiety models, including social interaction tests and stress-induced hyperthermia tests, further supporting its application in treating anxiety disorders .
Clinical Applications
Imaging Studies
this compound has been utilized in imaging studies to assess V1B receptor occupancy using positron emission tomography (PET). The compound's ability to inhibit the binding of radiolabeled ligands (e.g., 11C-TASP699) allows researchers to visualize receptor engagement in vivo. This application is crucial for determining clinically relevant dosages and understanding the pharmacodynamics of V1B receptor antagonists .
Therapeutic Potential
The therapeutic implications of this compound extend beyond depression and anxiety. Its mechanism suggests potential utility in conditions characterized by dysregulation of the HPA axis, such as post-traumatic stress disorder (PTSD) and other stress-related disorders. The ability to modulate stress responses through V1B receptor antagonism positions this compound as a candidate for further clinical exploration .
Data Tables
Study | Model | Dosage (mg/kg) | Effect Observed |
---|---|---|---|
Animal Study 1 | Forced Swimming Test | 0.1 - 0.3 | Reduced immobility time |
Animal Study 2 | Olfactory Bulbectomy Model | 0.3 | Improved depressive-like behavior |
Imaging Study | Monkey Pituitary Slices | 0.3 | Inhibition of radioactive ligand binding |
Case Studies
-
Antidepressant Efficacy
- A study evaluating this compound's effects on rats subjected to chronic corticosterone treatment showed that administration of the compound significantly alleviated depressive-like behaviors that were resistant to traditional antidepressants. This highlights its unique mechanism and potential as an alternative treatment option .
- Anxiety Reduction
Mecanismo De Acción
TASP 0390325 ejerce sus efectos uniéndose selectivamente y antagonizando el receptor V1B. Este receptor participa en la regulación del eje hipotalámico-hipofisario-adrenal (HPA), que juega un papel crucial en la respuesta al estrés. Al bloquear el receptor V1B, TASP 0390325 inhibe la liberación de la hormona adrenocorticotrópica (ACTH), reduciendo así las respuestas relacionadas con el estrés. Los objetivos moleculares y las vías involucradas incluyen el receptor V1B y las vías de señalización posteriores que regulan la liberación de ACTH .
Análisis Bioquímico
Biochemical Properties
TASP0390325 exhibits a high affinity for the V1B receptor, with an IC50 value of 2.22 nM for the rat pituitary receptor . It does not show significant affinity for 85 other receptors, ion channels, and transporters at 10 μM, including V1A and V2 .
Cellular Effects
This compound has been shown to increase ACTH levels in rats . This suggests that it may influence cell function by modulating the activity of the hypothalamic-pituitary-adrenal (HPA) axis, a major neuroendocrine system that regulates responses to stress and many other physiological processes .
Molecular Mechanism
This compound acts as an antagonist of the V1B receptor, which is a G protein-coupled receptor that mediates the effects of the neuropeptide hormone vasopressin . By blocking the activation of this receptor, this compound can modulate the signaling pathways downstream of the V1B receptor .
Temporal Effects in Laboratory Settings
Given its potent and selective activity as a V1B receptor antagonist, it is likely that its effects would be observable shortly after administration and would persist for a duration that depends on its pharmacokinetic properties .
Dosage Effects in Animal Models
In animal models, this compound has been shown to antagonize the increase in plasma ACTH levels induced by CRF/dDAVP, a stimulator of the HPA axis . This effect was observed at a dose of 1 mg/kg .
Metabolic Pathways
As a small molecule drug, it is likely to be metabolized by the liver and excreted in the urine .
Transport and Distribution
As a small molecule drug, it is likely to be able to cross cell membranes and distribute throughout the body .
Subcellular Localization
As a small molecule drug, it is likely to be able to enter cells and interact with its target, the V1B receptor, which is located on the cell membrane .
Métodos De Preparación
La síntesis de TASP 0390325 implica múltiples pasos, incluida la formación del núcleo de pirido[2,3-d]pirimidina y la posterior funcionalización. Las condiciones de reacción generalmente implican el uso de solventes orgánicos y catalizadores para facilitar la formación del producto deseado. Los métodos de producción industrial pueden implicar la optimización de estas rutas sintéticas para aumentar el rendimiento y la pureza .
Análisis De Reacciones Químicas
TASP 0390325 se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales presentes en el compuesto.
Sustitución: Las reacciones de sustitución, particularmente las sustituciones nucleofílicas, se pueden utilizar para introducir diferentes sustituyentes en el anillo aromático. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como el metóxido de sodio. .
Comparación Con Compuestos Similares
TASP 0390325 es único en su alta afinidad y selectividad para el receptor V1B. Los compuestos similares incluyen:
Nelivaptán: Otro antagonista del receptor V1B con propiedades ansiolíticas y antidepresivas similares.
Mozavaptán: Un antagonista del receptor de vasopresina que se dirige a los receptores V1 y V2.
Fedovapagón: Un agonista selectivo del receptor V2 de vasopresina con diferentes aplicaciones terapéuticas
TASP 0390325 se destaca por su alta selectividad para el receptor V1B y sus posibles aplicaciones terapéuticas en el tratamiento de la ansiedad y la depresión.
Actividad Biológica
TASP0390325 is a novel compound recognized for its potent activity as a selective vasopressin V1B receptor antagonist. Its biological activity has been extensively studied, particularly in relation to its potential therapeutic effects on depression and anxiety disorders. This article compiles detailed research findings, experimental approaches, and case studies to provide a comprehensive overview of this compound's biological activity.
Overview of this compound
- Chemical Classification : Selective V1B receptor antagonist
- IC50 : 2.22 nM for rat pituitary receptors .
- Oral Bioavailability : Demonstrated effective absorption when administered orally .
- Affinity Profile : Exhibits no significant affinity for 85 other receptors, ion channels, and transporters at concentrations up to 10 μM, including V1A and V2 receptors .
This compound functions primarily by blocking the vasopressin V1B receptors located in the anterior pituitary gland. This action leads to a decrease in the secretion of adrenocorticotropic hormone (ACTH), which is often elevated in stress-related disorders. The compound has been shown to effectively antagonize the increase in plasma ACTH levels induced by corticotropin-releasing factor (CRF) and desmopressin (dDAVP) in rodent models .
Antidepressant and Anxiolytic Effects
Research indicates that this compound exhibits significant antidepressant and anxiolytic properties:
- Animal Models : In various rodent models, this compound demonstrated reduced immobility times in the forced swimming test (FST) and improved behaviors in the olfactory bulbectomy model, both indicative of antidepressant activity .
- Anxiety Models : The compound also showed efficacy in models of anxiety, including social interaction tests and elevated plus-maze tests, suggesting its potential utility in treating anxiety disorders .
Table 1: Summary of Biological Activities
Activity Type | Model Used | Result |
---|---|---|
Antidepressant | Forced Swimming Test (FST) | Reduced immobility time |
Antidepressant | Olfactory Bulbectomy Model | Improved depressive-like behavior |
Anxiolytic | Elevated Plus-Maze | Increased time spent in open arms |
Anxiolytic | Social Interaction Test | Enhanced interaction time |
Case Studies
A notable study involving this compound assessed its effects on stress-induced hyperthermia and panic responses in rats. The results indicated that administration of this compound significantly mitigated these stress responses, further supporting its role as an effective anxiolytic agent .
Pharmacokinetics
The pharmacokinetics of this compound were evaluated through various studies that highlighted its rapid absorption and distribution within the body. A study using positron emission tomography (PET) demonstrated that this compound effectively occupies V1B receptors in the pituitary gland, confirming its mechanism of action at clinically relevant doses .
Propiedades
IUPAC Name |
2-[2-(3-chloro-4-fluorophenyl)-6-(3-morpholin-4-ylpropoxy)-4-oxopyrido[2,3-d]pyrimidin-3-yl]-N-propan-2-ylacetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClFN5O4.ClH/c1-16(2)29-22(33)15-32-24(17-4-5-21(27)20(26)12-17)30-23-19(25(32)34)13-18(14-28-23)36-9-3-6-31-7-10-35-11-8-31;/h4-5,12-14,16H,3,6-11,15H2,1-2H3,(H,29,33);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIXGNLBPARAII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=NC2=C(C1=O)C=C(C=N2)OCCCN3CCOCC3)C4=CC(=C(C=C4)F)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30Cl2FN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does TASP0390325 interact with its target, the V1B receptor, and what are the downstream effects of this interaction?
A1: this compound acts as a potent and selective antagonist of the V1B receptor. [, ] While the precise binding mechanism hasn't been fully elucidated, as an antagonist, it likely competes with the endogenous ligand, arginine vasopressin, for binding to the V1B receptor. This competitive binding prevents arginine vasopressin from activating the receptor, thereby inhibiting its downstream signaling pathways. The blockade of V1B receptor signaling by this compound has been demonstrated to have anti-depressant and anxiolytic effects in preclinical animal models. [] Further research is necessary to fully characterize the downstream molecular effects of this compound's interaction with the V1B receptor.
Q2: What evidence supports the use of this compound as a potential therapeutic agent for neuropsychiatric disorders?
A2: Preclinical studies have demonstrated the therapeutic potential of this compound in animal models of depression and anxiety. [] While the exact mechanisms underlying these effects are still being investigated, the V1B receptor is known to play a role in stress response and the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. [] Dysregulation of the HPA axis is implicated in the pathophysiology of various neuropsychiatric disorders, including depression and anxiety. By blocking the V1B receptor, this compound may help normalize HPA axis activity and alleviate some of the behavioral symptoms associated with these conditions.
Q3: How does the performance of this compound compare to other V1B receptor antagonists, particularly in the context of PET imaging?
A3: this compound has shown promise as a potent and selective V1B receptor antagonist, particularly in the context of PET imaging. Research indicates that a closely related analog, ¹¹C-TASP699, derived from this compound, produces higher contrast PET images of pituitary V1BRs compared to previously developed radioligands. [] This improved imaging contrast suggests that ¹¹C-TASP699, and potentially other derivatives of this compound, could be valuable tools for studying V1B receptor distribution and occupancy in vivo, which is crucial for understanding the role of this receptor in both healthy individuals and those with neuropsychiatric disorders. This enhanced imaging capability could also facilitate the development and evaluation of novel V1B receptor antagonists for therapeutic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.